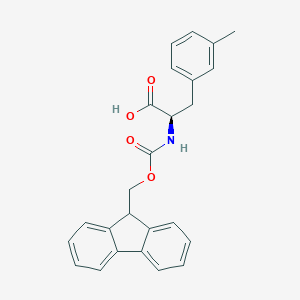

Fmoc-3-methyl-D-phenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the starting material is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected amino acid is then coupled with m-tolylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.

化学反应分析

Types of Reactions

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: DCC or DIC with DMAP in dichloromethane (DCM).

Oxidation: Potassium permanganate (KMnO4) in acetone.

Reduction: Sodium borohydride (NaBH4) in methanol.

Major Products Formed

Deprotection: Free amino acid.

Coupling: Peptide chains.

Oxidation: Oxidized aromatic compounds.

Reduction: Reduced aromatic compounds.

科学研究应用

Peptide Synthesis

Overview:

Fmoc-3-methyl-D-phenylalanine is primarily utilized as a building block in peptide synthesis. It plays a crucial role in solid-phase peptide synthesis (SPPS), where it allows for the formation of complex peptide structures with high purity.

Applications:

- Solid-Phase Peptide Synthesis (SPPS): The Fmoc group serves as a protective group that can be easily removed under mild conditions, facilitating the sequential addition of amino acids to form peptides.

- Chiral Catalysts: It is also employed in developing chiral catalysts for asymmetric synthesis, enhancing the efficiency and selectivity of chemical reactions .

Drug Development

Overview:

The compound is significant in the pharmaceutical industry for developing peptide-based drugs. Its properties enhance therapeutic efficacy by targeting specific biological pathways.

Applications:

- Peptide-Based Therapeutics: this compound is explored as a lead compound in developing new pharmaceuticals aimed at treating various diseases.

- Diagnostic Tools: It is used in creating diagnostic peptides for medical imaging, contributing to advancements in healthcare diagnostics .

Bioconjugation and Protein Engineering

Overview:

This compound facilitates bioconjugation processes, enabling the attachment of peptides to various biomolecules, which is crucial for creating targeted drug delivery systems.

Applications:

- Targeted Drug Delivery Systems: By conjugating with other biomolecules, this compound enhances the specificity and efficacy of drug delivery.

- Protein Engineering: Researchers utilize it to design novel proteins with enhanced functionalities, contributing to advancements in biotechnology and synthetic biology .

Overview:

In analytical chemistry, this compound aids in studying protein interactions and dynamics.

Applications:

- Protein Interaction Studies: It is employed in various analytical methods to gain insights into protein dynamics, which are critical for understanding biological processes .

Case Studies and Research Findings

-

Self-Assembly Mechanisms:

A study highlighted how the position and number of methyl groups on Fmoc-dipeptides influence their self-assembly behavior and hydrogel formation capabilities. This research demonstrated that modifications could lead to significant changes in the mechanical properties of hydrogels, making them suitable for biomedical applications . -

Hydrogel Applications:

Another investigation focused on the use of Fmoc-dipeptides to create biofunctional hydrogels that can serve as scaffolds for cell cultures. These materials exhibited enhanced mechanical properties and biocompatibility, showcasing their potential for tissue engineering applications . -

Peptide-Based Biosensors:

Research has also explored the development of peptide-based biosensors using Fmoc-dipeptides combined with other entities such as enzymes or antibodies. These biosensors have shown promising results in detecting biological or chemical substances, contributing significantly to advancements in healthcare monitoring.

作用机制

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to extend the peptide chain.

相似化合物的比较

Similar Compounds

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a m-tolyl group.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid: Similar structure but with a p-tolyl group instead of a m-tolyl group.

Uniqueness

Steric Hindrance: The m-tolyl group provides unique steric hindrance, affecting the reactivity and selectivity of the compound in peptide synthesis.

Electronic Effects: The electronic properties of the m-tolyl group can influence the compound’s behavior in chemical reactions, making it distinct from its analogs.

生物活性

Fmoc-3-methyl-D-phenylalanine (Fmoc-3-mD-Phe) is a chiral amino acid derivative characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group at the meta position of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and peptide synthesis.

- Molecular Formula : C₂₁H₂₅NO₂

- Molecular Weight : Approximately 401.5 g/mol

- Structure : The presence of the methyl group affects steric hindrance and hydrophobic interactions, which can influence its biological activity and interactions with various biological targets.

Antimicrobial Properties

Fmoc-3-mD-Phe has been studied for its antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that compounds similar to Fmoc-3-mD-Phe exhibit surfactant-like properties, which contribute to their antibacterial effects:

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that Fmoc-phenylalanine hydrogels exhibited significant antibacterial activity in both hydrogel and solution phases, effectively reducing bacterial loads in vivo .

- Another investigation combined Fmoc-phenylalanine with aztreonam to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria, showcasing the potential for synergistic effects in therapeutic applications .

Influence on Peptide Synthesis

Fmoc-3-mD-Phe is widely utilized in solid-phase peptide synthesis due to its protective Fmoc group. This allows for selective reactions during peptide formation without interference from other functional groups. The unique structural properties of Fmoc-3-mD-Phe contribute to:

- Peptide Conformation : The methyl substitution can influence the conformation and stability of peptides during synthesis, potentially affecting their biological activity .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Fmoc-D-Phe | No methyl substitution on the phenyl ring | Commonly used in peptide synthesis |

| Fmoc-L-Phe | L-isomer of phenylalanine | Essential for natural protein synthesis |

| Fmoc-methyl-D-Phe | Methyl substitution at different positions | May exhibit different solubility and reactivity |

| Fmoc-Tyr | Contains a hydroxyl group on the phenol | Important for protein structure and function |

The unique methyl substitution pattern of Fmoc-3-mD-Phe distinguishes it from other derivatives, impacting its chemical reactivity and biological interactions.

Research Findings

Recent studies have highlighted the potential applications of Fmoc-3-mD-Phe in various biomedical fields:

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXPSSISZLAXRE-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。